3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
(5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone moiety. Key reagents and conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[1,2-a]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethylamino group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives of the pyrido[1,2-a]pyrimidine core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE may be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of (5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyrido[1,2-a]pyrimidine analogs. Examples include:
Uniqueness
What sets (5Z)-3-(BUTAN-2-YL)-5-({7-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H26N4O2S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[7-methyl-4-oxo-2-(1-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O2S2/c1-5-16(3)29-24(31)20(33-25(29)32)13-19-22(26-17(4)18-9-7-6-8-10-18)27-21-12-11-15(2)14-28(21)23(19)30/h6-14,16-17,26H,5H2,1-4H3/b20-13- |
InChI Key |
DYUREOUUIGOPPL-MOSHPQCFSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NC(C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NC(C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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